5-MeO-NBpBrT
Description
5-Methoxy-N-benzyltryptamine (5-MeO-NBpBrT) is a substituted tryptamine derivative characterized by a methoxy group at the 5-position of the indole ring and an N-benzyl substitution. As a member of the methoxytryptamine family, it acts as a selective antagonist of the 5-HT2A receptor, demonstrating approximately 100-fold selectivity over the closely related 5-HT2C receptor .
Properties
Molecular Formula |
C18H19BrN2O |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C18H19BrN2O/c1-22-16-6-7-18-17(10-16)14(12-21-18)8-9-20-11-13-2-4-15(19)5-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 |
InChI Key |
XHLOUFPZLUULGI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-MeO-NBpBrT typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 5-methoxyindole.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 4-bromobenzyl chloride is reacted with 5-methoxyindole under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-MeO-NBpBrT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-MeO-NBpBrT has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-MeO-NBpBrT involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Amperozide : While potent at 5-HT2A (Ki = 12 nM), its σ2 antagonism (Ki = 140 nM) may complicate interpretations of in vivo effects .
- This compound : Superior selectivity over 5-HT2C positions it as a preferred tool for isolating 5-HT2A-mediated effects.
Structural Analogues within the Tryptamine Family
Substituted Tryptamines: Agonists vs. Antagonists
While most substituted tryptamines (e.g., 5-MeO-DMT, psilocybin) act as 5-HT2A agonists, this compound’s N-benzyl substitution confers antagonism. This structural modification alters receptor binding dynamics, shifting efficacy from activation to inhibition .
Comparison with 5-MeO-DALT and 5-MeO-DMT
Key Differences :
- 5-MeO-DALT : Lacks detailed receptor data but is structurally analogous to psychedelic tryptamines, suggesting agonist activity. Its N,N-diallyl group may reduce bioavailability compared to this compound’s benzyl group .
- 5-MeO-DMT : A classic psychedelic with broad 5-HT receptor activation, contrasting sharply with this compound’s antagonism .
Comparison with Non-Tryptamine 5-HT2A Antagonists
Deramciclane and Amperozide
- Amperozide : Primarily used in veterinary medicine for its antipsychotic effects, its σ2 activity limits specificity .
Therapeutic Implications
This compound’s selectivity makes it a candidate for conditions like schizophrenia or Parkinson’s disease, where 5-HT2A overactivity is implicated. In contrast, Deramciclane’s 5-HT2C inverse agonism may complicate its use in mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
